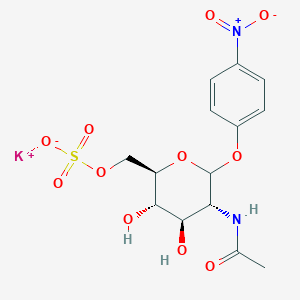
3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with additional functional groups such as a sulfonamide and a ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact pathways and molecular interactions depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-Dioxide: This compound shares a similar core structure but differs in the position and nature of functional groups.
3-Oxo-2,3-Dihydro-1,2-Benzisothiazole-6-Carboxylic Acid 1,1-Dioxide: Another related compound with a carboxylic acid group instead of a sulfonamide.
Uniqueness
3-Oxo-2,3-Dihydro-1,2-Benzothiazole-6-Sulfonamide 1,1-Dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, contributes to its potential as an antimicrobial agent, distinguishing it from other benzothiazole derivatives .
Properties
Molecular Formula |
C7H6N2O5S2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1,1,3-trioxo-1,2-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C7H6N2O5S2/c8-15(11,12)4-1-2-5-6(3-4)16(13,14)9-7(5)10/h1-3H,(H,9,10)(H2,8,11,12) |
InChI Key |
CRSHTYPFKXPVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)S(=O)(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4,6,9-Tetraoxa-5-silaspiro[4.4]nonane, 2,2,3,3,7,7,8,8-octamethyl-](/img/structure/B14759191.png)
![4-[(2-cyclobutylimidazo[4,5-b]pyrazin-3-yl)methyl]-7,8-difluoro-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B14759210.png)






![(1S,2E,6S,8S,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B14759230.png)

